molecular formula C8H5NO2S B8548937 [1,3]dioxolo[4,5-f][1,3]benzothiazole

[1,3]dioxolo[4,5-f][1,3]benzothiazole

Cat. No.: B8548937
M. Wt: 179.20 g/mol
InChI Key: ULEOPYHOORBWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a dioxole and a benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with glyoxal in the presence of an acid catalyst to form the benzothiazole core, followed by cyclization with a dioxole derivative . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development .

Medicine

In medicine, [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole derivatives are being explored for their therapeutic potential. Their ability to interact with specific biological targets makes them suitable for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its unique electronic properties make it valuable for applications in optoelectronics and photonics .

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules and materials with tailored properties .

Properties

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

[1,3]dioxolo[4,5-f][1,3]benzothiazole

InChI

InChI=1S/C8H5NO2S/c1-5-8(12-3-9-5)2-7-6(1)10-4-11-7/h1-3H,4H2

InChI Key

ULEOPYHOORBWOY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=CS3

Origin of Product

United States

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